1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid
Overview
Description
1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid is a compound characterized by its unique cyclopropane ring structure substituted with a 3,4-dichlorophenyl group and two carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid typically involves the reaction of malonic acid derivatives with 1,2-dihalogeno compounds. One common method includes the use of diethyl malonate and 1,2-dibromoethane in the presence of a base such as sodium ethylate . The reaction proceeds through an intramolecular condensation mechanism, yielding the cyclopropane ring structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of alternative halogenated compounds like 1,2-dichloroethane can be considered for cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain enzymes by mimicking the transition state of the enzyme’s natural substrate. This inhibition can disrupt metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
- Cyclopropane-1,1-dicarboxylic acid
- Cyclopropanecarboxylic acid
- Dimethyl 1,1-cyclopropanedicarboxylate
- 1-Phenyl-1-cyclopropanecarboxylic acid
- trans-2-Phenylcyclopropane-1-carboxylic acid
Uniqueness: 1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as an enzyme inhibitor compared to other cyclopropane derivatives .
Properties
Molecular Formula |
C11H8Cl2O4 |
---|---|
Molecular Weight |
275.08 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)cyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C11H8Cl2O4/c12-7-2-1-5(3-8(7)13)11(10(16)17)4-6(11)9(14)15/h1-3,6H,4H2,(H,14,15)(H,16,17) |
InChI Key |
HXXMVLFWTAYWSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C2=CC(=C(C=C2)Cl)Cl)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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